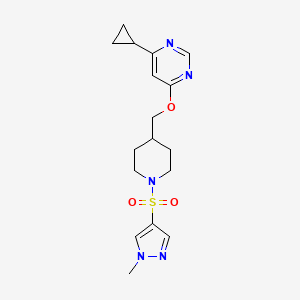![molecular formula C7H7NOS B3014650 4H-thieno[3,2-b]pyrrol-5-ylmethanol CAS No. 878657-01-3](/img/structure/B3014650.png)
4H-thieno[3,2-b]pyrrol-5-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mécanisme D'action
Target of Action
The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .
Pharmacokinetics
The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .
Action Environment
The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves the reduction of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reduction is carried out using lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C to room temperature). The reaction mixture is then quenched with aqueous sodium hydroxide, and the product is extracted using dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the thiophene or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of 4H-thieno[3,2-b]pyrrole-5-carboxaldehyde or 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: Formation of reduced derivatives of the thiophene or pyrrole rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the thiophene or pyrrole rings.
Applications De Recherche Scientifique
4H-thieno[3,2-b]pyrrol-5-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a component in conductive polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have similar structural features and are also studied for their biological activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives are explored for their potential as antiviral and anticancer agents.
Uniqueness
4H-thieno[3,2-b]pyrrol-5-ylmethanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.
Propriétés
IUPAC Name |
4H-thieno[3,2-b]pyrrol-5-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHATCDMLOWBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014578.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)

![5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile](/img/structure/B3014588.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)
